({4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate
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Description
({4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate is a useful research compound. Its molecular formula is C16H16ClNO3 and its molecular weight is 305.76. The purity is usually 95%.
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Mechanism of Action
Target of Action
This is a unique chemical provided to early discovery researchers as part of a collection of rare and unique chemicals
Mode of Action
Compounds with similar structures have been known to react via free radical reactions . The compound may interact with its targets through a similar mechanism, leading to changes in the target molecules .
Biochemical Pathways
Given the potential for free radical reactions , it may impact pathways involving oxidative stress or other redox reactions.
Result of Action
Given its potential for free radical reactions , it may induce oxidative stress or other redox-related changes at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, its water solubility suggests that it may be mobile in the environment and may spread in water systems
Properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-18(19)10-13-5-8-15(16(9-13)20-2)21-11-12-3-6-14(17)7-4-12/h3-10H,11H2,1-2H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMRRFCOVSNNRN-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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